molecular formula C16H20N2OS2 B5597787 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5597787
M. Wt: 320.5 g/mol
InChI Key: JILHIZUVPPAYCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and related compounds often involves cyclization reactions, substitutions, and the use of specific reagents to introduce different functional groups. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides involved designing and synthesizing derivatives with potent antiproliferative activity against cancer cell lines (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including their geometric features and crystallization patterns, can be determined using techniques such as X-ray diffraction. For example, the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide highlighted its crystalline structure, providing insights into the nature of intermolecular contacts and the stability of the molecule (Ekici et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can include hydrogen bonding, electrophilic substitution, and interactions with DNA bases, indicating their potential bioactivity and interactions at the molecular level. For instance, the chemical activity and charge transfer studies of specific thiazole compounds suggest their electrophilic nature and potential interactions with DNA (Ekici et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can vary widely based on their specific functional groups and molecular structure.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the presence of specific functional groups, molecular geometry, and electronic configuration. For example, derivatives have shown significant biological activity, including antitumor and antimicrobial properties, highlighting their chemical reactivity and potential therapeutic applications (Wu et al., 2017).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-11-5-7-12(8-6-11)20-10-14(19)18-15-17-13(9-21-15)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILHIZUVPPAYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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